![molecular formula C7H5N3O3 B1307759 4-硝基-1H-苯并[d]咪唑-2(3H)-酮 CAS No. 85330-50-3](/img/structure/B1307759.png)
4-硝基-1H-苯并[d]咪唑-2(3H)-酮
概述
描述
4-Nitro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
科学研究应用
4-Nitro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The compound 4-Nitro-1H-benzo[d]imidazol-2(3H)-one, also known as 4-Nitro-1,3-dihydro-2H-benzimidazol-2-one, is a derivative of benzimidazole . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .
Mode of Action
Benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry . They have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Biochemical Pathways
Given the wide range of biological activities associated with benzimidazole derivatives, it is likely that multiple pathways are affected .
Result of Action
Benzimidazole derivatives have shown a wide range of pharmacological activities, suggesting that they may have diverse effects at the molecular and cellular level .
安全和危害
未来方向
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, there is a great importance of heterocyclic ring containing drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. One common method involves the reaction of o-phenylenediamine with 4-nitrobenzoic acid in the presence of polyphosphoric acid (PPA) as a dehydrating agent. The reaction is carried out at elevated temperatures (140-220°C) to facilitate cyclization .
Industrial Production Methods: Industrial production of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
化学反应分析
Types of Reactions: 4-Nitro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The benzimidazole ring can undergo oxidation reactions to form N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Reduction: 4-Amino-1H-benzo[d]imidazol-2(3H)-one.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Benzimidazole N-oxides.
相似化合物的比较
4-Nitrobenzimidazole: Similar structure but lacks the carbonyl group at the 2-position.
2-Nitrobenzimidazole: Nitro group at the 2-position instead of the 4-position.
5-Nitrobenzimidazole: Nitro group at the 5-position.
Uniqueness: 4-Nitro-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both a nitro group and a carbonyl group, which enhances its reactivity and potential applications. The specific positioning of the nitro group at the 4-position also influences its chemical behavior and biological activity.
属性
IUPAC Name |
4-nitro-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-8-4-2-1-3-5(10(12)13)6(4)9-7/h1-3H,(H2,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXYNHXFBYYIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399940 | |
| Record name | 4-Nitro-1H-benzo[d]imidazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85330-50-3 | |
| Record name | 4-Nitro-1H-benzo[d]imidazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1307698.png)
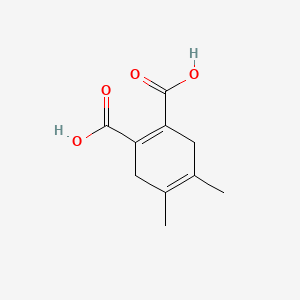
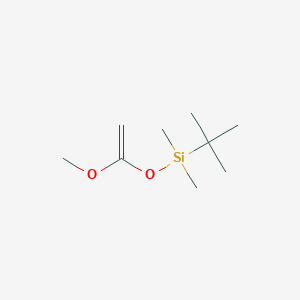

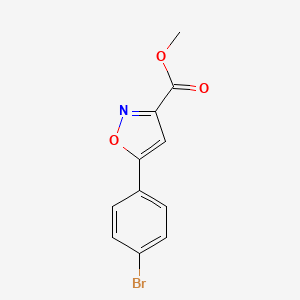
![1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid](/img/structure/B1307711.png)
![2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B1307712.png)
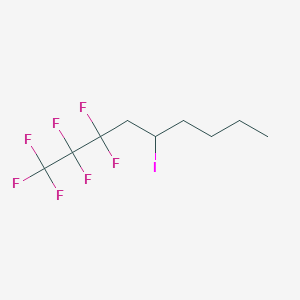
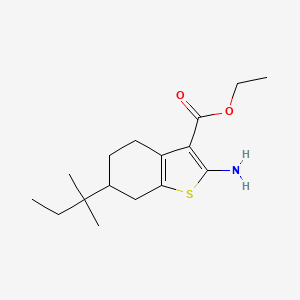
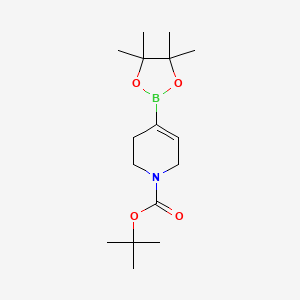
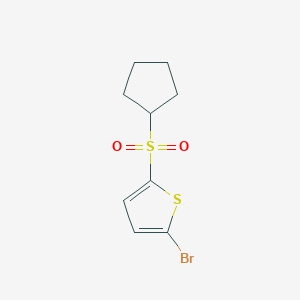
![5-methoxybenzo[b]thiophene](/img/structure/B1307729.png)
![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1307731.png)
